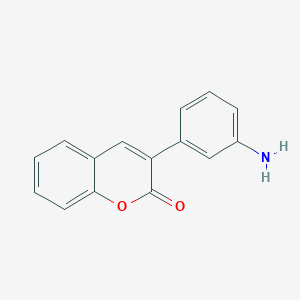

3-(3-aminophenyl)-2H-chromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQPESVLRVQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352193 | |

| Record name | 3-(3-aminophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

292644-31-6 | |

| Record name | 3-(3-Aminophenyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292644-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-aminophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-AMINOPHENYL)-2H-CHROMEN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(3-aminophenyl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 3-(3-aminophenyl)-2H-chromen-2-one. This document details the synthetic pathway, including experimental protocols for the preparation of the key intermediate and the final compound. Furthermore, it presents a summary of the spectroscopic data essential for its characterization and explores its potential biological relevance by discussing associated signaling pathways.

Introduction

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds of both natural and synthetic origin. They are known to exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and neuroprotective effects. The 3-phenylcoumarin scaffold, in particular, has attracted considerable attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. The introduction of an amino group on the 3-phenyl substituent can significantly modulate the biological activity of the parent compound, making this compound a molecule of interest for further investigation in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the nitro precursor, 3-(3-nitrophenyl)-2H-chromen-2-one, via the Perkin condensation reaction. This is followed by the reduction of the nitro group to an amino group to yield the final product.

Spectroscopic Profile of 3-(3-aminophenyl)-2H-chromen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

Chemical Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.25 g/mol CAS Number: 292644-31-6[1]

The structure of 3-(3-aminophenyl)-2H-chromen-2-one incorporates a rigid coumarin scaffold, which is known to be a versatile pharmacophore and a fluorophore. The presence of an aminophenyl substituent at the 3-position is expected to significantly influence its electronic and, consequently, its spectroscopic properties. The amino group, being an electron-donating group, can engage in intramolecular charge transfer (ICT) with the electron-withdrawing lactone carbonyl of the coumarin ring system. This ICT character is a key determinant of the molecule's absorption and emission properties.

Predicted Spectroscopic Data

Based on the analysis of various substituted coumarins, the following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Medium, sharp bands |

| 3100-3000 | Aromatic C-H stretching | Weak to medium |

| 1750-1700 | C=O stretching (lactone) | Strong, sharp |

| 1620-1580 | C=C stretching (aromatic and coumarin rings) | Medium to strong |

| 1600-1550 | N-H bending | Medium |

| 1300-1200 | C-O stretching (lactone) | Strong |

| 1200-1000 | C-N stretching | Medium |

| 850-750 | C-H out-of-plane bending (aromatic) | Strong |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.0 | Multiplet | 8H | Aromatic protons (coumarin and phenyl) |

| ~7.8 | Singlet | 1H | H4 proton of the coumarin ring |

| ~5.5 | Broad singlet | 2H | -NH₂ protons |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (lactone carbonyl) |

| ~154 | C8a |

| ~148 | C-N (aminophenyl ring) |

| ~140 | C4 |

| ~130 - 115 | Aromatic carbons (coumarin and phenyl) |

| ~125 | C3 |

| ~116 | C4a |

Table 4: Predicted UV-Vis and Fluorescence Spectral Data

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Dichloromethane | ~350-380 | ~420-450 | ~70-70 | Moderate to High |

| Ethanol | ~360-390 | ~450-480 | ~90-90 | Moderate to High |

| Acetonitrile | ~350-380 | ~430-460 | ~80-80 | Moderate to High |

Note: The absorption and emission maxima are expected to show solvatochromic shifts depending on the polarity of the solvent, a characteristic feature of molecules with significant ICT character.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a reliable synthetic approach can be adapted from the well-established Perkin reaction, which is commonly used for the synthesis of 3-substituted coumarins[2][3].

Proposed Synthesis of this compound

The synthesis can be envisioned as a one-pot reaction involving the condensation of a substituted salicylaldehyde with a substituted phenylacetic acid.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylaldehyde (1 equivalent), 3-aminophenylacetic acid (1 equivalent), and acetic anhydride (3-5 equivalents).

-

Catalyst Addition: Add triethylamine (1.5-2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Acidification: Acidify the aqueous mixture with dilute hydrochloric acid until a precipitate forms.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Spectroscopic Characterization

The purified product should be characterized by the following spectroscopic techniques to confirm its structure and purity.

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid sample (e.g., using a KBr pellet) to identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

-

UV-Visible (UV-Vis) Absorption Spectroscopy: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., dichloromethane, ethanol, acetonitrile) and record the absorption spectra to determine the absorption maxima (λ_abs).

-

Fluorescence Spectroscopy: Using the same solutions, record the emission spectra by exciting at the determined λ_abs to find the emission maxima (λ_em) and calculate the Stokes shift. The fluorescence quantum yield (Φ_F) can be determined relative to a known standard (e.g., quinine sulfate).

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic properties and a viable synthetic route for this compound. The presence of the aminophenyl group at the 3-position of the coumarin core is anticipated to endow the molecule with interesting photophysical properties, making it a promising candidate for applications in fluorescent probes, bio-imaging, and as a scaffold in medicinal chemistry. The experimental validation of the data presented herein will be a crucial next step for any research program focused on this and related coumarin derivatives.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Substituted Coumarin Derivatives: A Case Study of Aminophenyl Analogs

Disclaimer: A crystallographic analysis for the specific compound 3-(3-aminophenyl)-2H-chromen-2-one was not publicly available at the time of this report. This guide, therefore, presents a comprehensive overview based on the crystal structure analysis of closely related aminophenyl- and other 3-substituted coumarin derivatives to provide researchers, scientists, and drug development professionals with a foundational understanding of the structural characteristics and analytical methodologies pertinent to this class of compounds.

Introduction

Coumarin (2H-chromen-2-one) and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Their biological activities are often intrinsically linked to their three-dimensional structure. The substituent at the 3-position of the coumarin scaffold plays a crucial role in determining the molecule's overall conformation and intermolecular interactions, which in turn influence its physicochemical properties and biological efficacy. This technical guide delves into the crystal structure analysis of 3-substituted coumarins, with a particular focus on aminophenyl analogs, to provide a detailed understanding of their structural features and the experimental protocols used for their characterization.

Data Presentation: Crystallographic Data of Related 3-Substituted Coumarins

The following table summarizes the key crystallographic data for several 3-substituted coumarin derivatives, offering a comparative view of their structural parameters. This data is essential for understanding the influence of different substituents on the crystal packing and molecular geometry.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Final R-index |

| 7-(Diethylamino)-3-(4-aminophenyl)coumarin[1] | C₁₉H₂₀N₂O₂ | Orthorhombic | Pccn | 11.1095(5) | 33.0187(15) | 17.2865(7) | - | 6341.1(5) | - | 0.0480 |

| 3-(Pyridin-2-yl)-benzo[2][3]coumarin[4] | - | Monoclinic | P2₁/c | 14.2953(13) | 6.1945(6) | 16.1165(15) | 112.9835(12) | 1313.9(2) | 4 | - |

| 3-[2-(Thiophen-3-yl)ethynyl]-2H-chromen-2-one[5] | C₁₅H₈O₂S | Monoclinic | P2₁/c | 10.7726(6) | 9.7572(3) | 12.2084(5) | 115.547(6) | 1157.77(11) | 4 | 0.050 |

| 3-[2-(4-Methylphenyl)ethynyl]-2H-chromen-2-one[6] | C₁₈H₁₂O₂ | Monoclinic | P2₁/c | 8.4695(2) | 10.6759(2) | 14.5208(2) | 98.093(2) | 1299.89(4) | 4 | 0.038 |

| 3-(Pyrrolidine-1-carbonyl)-2H-chromen-2-one[2] | - | Monoclinic | C2/c | 16.654(15) | 8.789(7) | 18.460(18) | 102.89(5) | 2634(4) | 8 | 0.0441 |

| 4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one[7] | C₁₈H₁₂O₄ | Monoclinic | P2/c | 11.8040(5) | 3.8860(5) | 29.7190(5) | 97.164(5) | 1352.58(18) | 4 | 0.069 |

Experimental Protocols

The determination of the crystal structure of coumarin derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following sections detail the typical methodologies employed.

The synthesis of 3-substituted coumarins can be achieved through various organic chemistry reactions. For instance, 7-(diethylamino)-3-(4-aminophenyl)coumarin was synthesized via a one-pot, three-step process starting from 4-(diethylamino)salicylaldehyde and 4-nitrophenylacetonitrile[1]. The synthesis of other derivatives, such as 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, has been achieved by reacting 3-bromocoumarin with a suitable coupling partner in the presence of a palladium catalyst[5].

Following synthesis and purification, obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A common method for crystal growth is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For example, orange crystals of 7-(diethylamino)-3-(4-aminophenyl)coumarin were grown from an ethyl acetate solution[1]. Similarly, suitable crystals of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one were obtained by slow evaporation from a mixture of ethyl acetate and hexane[5].

Single-crystal X-ray diffraction data are typically collected using a diffractometer equipped with a CCD or CMOS detector. The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation, commonly Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å), is used. Data collection involves rotating the crystal and collecting a series of diffraction images. These images are then processed to determine the unit cell parameters and the intensities of the Bragg reflections. An absorption correction is often applied to account for the absorption of X-rays by the crystal[5][8].

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is then refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[4][5]. The quality of the final refined structure is assessed by the R-indices (R1 and wR2) and the goodness-of-fit (S) value.

Mandatory Visualizations

The following diagrams illustrate the typical workflow and logical progression of crystal structure analysis for a 3-substituted coumarin derivative.

Structural Insights from Related Compounds

The crystal structures of 3-substituted coumarins reveal several common features. The coumarin ring system is generally planar or nearly planar[5][6]. The dihedral angle between the coumarin moiety and the substituent at the 3-position is a key structural parameter that influences the overall molecular shape and crystal packing. For instance, in 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, the dihedral angle between the coumarin and thiophene rings is 11.75(8)°[5], while in 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one, the angle with the methylbenzene ring is 33.68(4)°[6].

Intermolecular interactions such as hydrogen bonds and π-π stacking often play a significant role in the crystal packing of these compounds. In the crystal structure of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, a combination of C—H···π and π–π interactions contributes to the three-dimensional architecture[5]. Similarly, weak C—H···O hydrogen bonds and C—H···π interactions are observed in the crystal of 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one, forming supramolecular chains[6]. The presence of an amino group, as in the case of aminophenyl-substituted coumarins, is likely to introduce N-H···O or N-H···N hydrogen bonding, further influencing the crystal packing and potentially the compound's biological activity.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of closely related 3-substituted coumarin derivatives provides a robust framework for understanding the structural chemistry of this class of compounds. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are well-established, and the structural data from analogous compounds offer valuable insights into the expected molecular geometry and intermolecular interactions. This guide serves as a valuable resource for researchers working on the design, synthesis, and structural characterization of novel coumarin derivatives for various applications, particularly in the field of drug development.

References

- 1. One-pot Synthesis and X-ray Structure Determination of 7-(Diethylamino)-3-(4-aminophenyl)coumarin [ccspublishing.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Crystal structure of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Quantum Chemical Studies of 3-(3-aminophenyl)-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of 3-(3-aminophenyl)-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. Drawing upon established theoretical and experimental data from structurally related compounds, this document outlines the synthesis, spectral characteristics, and potential biological activity of the target molecule. It is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction

Coumarins are a prominent class of benzopyrone-based heterocyclic compounds widely distributed in nature and also accessible through synthetic routes. Their scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The introduction of an aminophenyl substituent at the 3-position of the coumarin ring, as in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its bioactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, reactivity, and spectroscopic properties of such molecules, providing insights that can guide drug design and development efforts.

Experimental Protocols

Synthesis Protocol

The synthesis of this compound can be effectively achieved via the Perkin reaction.[1] This method involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative in the presence of a base and acetic anhydride.

Materials:

-

Salicylaldehyde

-

3-Aminophenylacetic acid

-

Acetic anhydride

-

Triethylamine (Et3N)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

A mixture of salicylaldehyde, 3-aminophenylacetic acid, and triethylamine in acetic anhydride is heated under reflux.[1] The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration.

-

The crude product is then treated with a solution of hydrochloric acid in ethanol to facilitate the cyclization and formation of the coumarin ring.

-

The final product, this compound, is purified by recrystallization from a suitable solvent such as ethanol.

Figure 1: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Quantum Chemical Computational Protocol

Quantum chemical calculations are performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Software: Gaussian 09 or a similar quantum chemistry package.

Methodology:

-

Geometry Optimization: The initial structure of the molecule is drawn using a molecular editor and optimized using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed for such calculations, in conjunction with a high-level basis set like 6-311++G(d,p) to ensure accuracy.[2][3][4]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.[3]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.[5]

Figure 2: Workflow for quantum chemical calculations of this compound.

Data Presentation

The following tables summarize the predicted quantitative data for this compound based on quantum chemical calculations and analysis of structurally similar compounds.

Predicted Optimized Geometrical Parameters

Based on DFT/B3LYP/6-311++G(d,p) calculations of similar coumarin derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O (lactone) | ~1.21 |

| C-O (lactone) | ~1.37 | |

| C-C (phenyl-coumarin) | ~1.48 | |

| C-N (amino) | ~1.39 | |

| Bond Angle (°) | O-C=O | ~120.5 |

| C-O-C | ~122.0 | |

| C-C-N | ~120.0 | |

| Dihedral Angle (°) | Phenyl vs. Coumarin | ~40-50 |

Predicted Vibrational Frequencies (FTIR)

Key predicted vibrational modes based on data from related coumarin derivatives.[6]

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | Amino (-NH₂) | 3400 - 3300 |

| C-H stretch | Aromatic | 3100 - 3000 |

| C=O stretch | Lactone | ~1720 |

| C=C stretch | Aromatic/Pyrone | 1620 - 1580 |

| C-N stretch | Amino | 1350 - 1250 |

| C-O stretch | Ether-like | 1250 - 1150 |

Predicted Electronic Properties

Based on DFT calculations of aminocoumarin analogues.

| Property | Predicted Value |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -1.9 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.9 eV |

Potential Biological Activity and Signaling Pathway

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[7][8] Many 3-phenylcoumarin derivatives have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[9]

Molecular Docking Protocol

To investigate the potential of this compound as a VEGFR-2 inhibitor, a molecular docking study can be performed.

Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.

Procedure:

-

Protein Preparation: The crystal structure of VEGFR-2 (e.g., PDB ID: 1YWN) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound, optimized from quantum chemical calculations, is prepared by assigning appropriate atom types and charges.

-

Docking Simulation: The ligand is docked into the ATP-binding site of VEGFR-2 using a suitable docking algorithm.

-

Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with key amino acid residues in the active site.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by a ligand like this compound would block the downstream signaling cascade, thereby inhibiting angiogenesis.

Figure 3: Proposed mechanism of action via inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide provides a theoretical framework for the study of this compound. The proposed synthesis and computational protocols, along with the predicted data, offer a solid starting point for the experimental investigation of this promising molecule. The potential for this compound to act as a VEGFR-2 inhibitor highlights its relevance in the field of anticancer drug discovery. Further experimental validation is necessary to confirm these theoretical findings and to fully elucidate the therapeutic potential of this compound.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

The Fluorescent Probe 3-(3-aminophenyl)-2H-chromen-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold is a cornerstone in the development of fluorescent probes due to its favorable photophysical properties, synthetic accessibility, and sensitivity to the molecular environment. Within this versatile class of compounds, 3-(3-aminophenyl)-2H-chromen-2-one emerges as a molecule of interest. This technical guide provides a comprehensive overview of its discovery, synthetic strategies, and potential as a fluorescent probe, collating available scientific knowledge to support further research and application in drug development and diagnostics.

Synthesis of this compound

The synthesis of 3-substituted coumarins is well-established in organic chemistry. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from the established synthesis of its regioisomer, 3-(4-aminophenyl)-coumarin. The most common and adaptable approach is a modification of the Perkin reaction.

This synthesis involves the condensation of a substituted phenylacetic acid with a salicylaldehyde derivative. To obtain the target molecule, this compound, the reaction would utilize meta-aminophenylacetic acid and salicylaldehyde.

Proposed Synthetic Pathway:

Experimental Protocol (Adapted):

-

Condensation: A mixture of meta-aminophenylacetic acid, salicylaldehyde, acetic anhydride, and a base such as triethylamine is heated. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization and Workup: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Characterization of the final product would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its molecular structure.

Fluorescent Properties and Photophysical Characteristics

Coumarin derivatives are known for their strong fluorescence, which is highly dependent on the nature and position of substituents on the coumarin ring. The presence of an electron-donating amino group on the 3-phenyl substituent is expected to induce an intramolecular charge transfer (ICT) state upon photoexcitation, which is a common mechanism for fluorescence in push-pull systems.

Expected Photophysical Properties:

| Property | Expected Value/Characteristic |

| Absorption Maximum (λabs) | Expected in the UV-Vis region, likely between 300-400 nm. The exact wavelength will be influenced by solvent polarity. |

| Emission Maximum (λem) | Expected in the blue to green region of the visible spectrum (400-550 nm), with a significant Stokes shift. The emission is also likely to be sensitive to solvent polarity. |

| Molar Extinction Coefficient (ε) | High values are anticipated, characteristic of π-conjugated systems. |

| Fluorescence Quantum Yield (ΦF) | The quantum yield is expected to be moderate to high, making it a potentially bright fluorophore. This will be highly dependent on the solvent and local environment. |

| Stokes Shift | A relatively large Stokes shift is expected due to the potential for significant structural relaxation in the excited state, a desirable property for fluorescent probes to minimize self-quenching. |

| Solvatochromism | The fluorescence emission is likely to exhibit positive solvatochromism, with a red-shift in more polar solvents, due to the stabilization of the more polar excited ICT state. |

Potential as a Fluorescent Probe

The aminophenyl-substituted coumarin structure provides a versatile platform for the development of fluorescent probes. The amino group can act as a recognition site or be further functionalized to create a specific receptor for a target analyte. The fluorescence of the coumarin core can then report on the binding event.

Potential Sensing Mechanisms and Applications:

-

pH Sensing: The amino group can be protonated in acidic conditions, which would alter the ICT process and lead to a change in the fluorescence emission. This could be developed into a "turn-on" or "turn-off" or ratiometric pH sensor.

-

Metal Ion Detection: The amino group can act as a chelating site for various metal ions. Binding of a metal ion could either enhance (chelation-enhanced fluorescence, CHEF) or quench the fluorescence (photoinduced electron transfer, PET), providing a mechanism for metal ion detection.

-

Bio-conjugation: The amino group provides a reactive handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids, enabling the development of targeted fluorescent labels for bioimaging applications.

Workflow for Developing a Fluorescent Probe:

Experimental Protocol for Fluorescence Measurements:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1-10 mM.

-

Working Solution Preparation: The stock solution is diluted with the appropriate buffer or solvent to a final concentration typically in the low micromolar range (e.g., 1-10 µM) for fluorescence measurements.

-

Fluorescence Titration: To a cuvette containing the working solution of the probe, small aliquots of the analyte of interest are added incrementally.

-

Spectral Acquisition: After each addition and appropriate incubation time, the fluorescence emission spectrum is recorded using a spectrofluorometer at a fixed excitation wavelength (determined from the absorption spectrum).

-

Data Analysis: The changes in fluorescence intensity or wavelength are plotted against the analyte concentration to determine the sensitivity (limit of detection) and binding affinity.

Future Directions

While the foundational knowledge of coumarin chemistry suggests that this compound is a promising fluorescent scaffold, further dedicated research is required to fully elucidate its potential. Key areas for future investigation include:

-

Detailed Synthesis and Characterization: A comprehensive study detailing an optimized synthesis, purification, and full analytical characterization of the compound.

-

In-depth Photophysical Studies: Thorough investigation of its photophysical properties in a range of solvents and environments to build a complete photophysical profile.

-

Systematic Screening for Sensing Applications: Screening its response to a wide variety of analytes, including metal ions, anions, reactive oxygen species, and changes in pH, to identify potential sensing applications.

-

Derivatization and Functionalization: Using the amino group as a point of modification to create a library of derivatives with tailored properties for specific applications in drug development and cellular imaging.

A Technical Guide to the Preliminary Cytotoxicity Investigation of 3-(3-aminophenyl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the preliminary in vitro investigation of the cytotoxic properties of the novel aminocoumarin, 3-(3-aminophenyl)-2H-chromen-2-one. Coumarins, a significant class of benzopyran-2-one derivatives, are widely recognized for their diverse pharmacological activities, including potential as anticancer agents. The introduction of an aminophenyl group at the C-3 position may modulate this activity, necessitating a thorough cytotoxicological evaluation.

This document provides detailed experimental protocols for assessing cell viability, apoptosis, and cell cycle arrest. Furthermore, it explores potential signaling pathways that may be implicated in the cytotoxic mechanism of this compound, based on established knowledge of coumarin derivatives. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Experimental Protocols

A multi-faceted approach is essential to accurately characterize the cytotoxic profile of this compound. The following protocols describe standard assays for an initial investigation.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the concentration-dependent effect of the compound on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

1.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[1]

-

Procedure:

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

1.1.2 Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[3][4]

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions, providing a measure of total protein mass.[4]

-

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.[4]

-

Apoptosis Detection Assays

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), the following assays are crucial.

1.2.1 Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC.[7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[5][6]

-

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate. After 24 hours, treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5]

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI (100 µg/mL).[7][8]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[7] Live cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.

-

1.2.2 DNA Fragmentation (Ladder) Assay

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples.[9][10]

-

Principle: Activation of endonucleases during apoptosis leads to DNA cleavage. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder".[9]

-

Procedure:

-

Treatment and Lysis: Treat cells with the test compound as described above. Harvest the cells and lyse them using a lysis buffer.

-

DNA Extraction: Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol.

-

Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA fragments under UV light. The appearance of a ladder pattern is indicative of apoptosis.

-

Cell Cycle Analysis

Cytotoxic compounds can exert their effects by causing cell cycle arrest at specific checkpoints.

-

Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[11] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry.

-

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with the compound as previously described.

-

Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[11][12] Cells can be stored at 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[12][13]

-

Incubation: Incubate for 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

-

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables are examples of how to present the results from the described assays.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines.

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |

| MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |

| HeLa (Cervical) | MTT | 48 | 22.5 ± 2.1 |

| A549 (Lung) | SRB | 48 | 18.9 ± 2.5 |

| HepG2 (Liver) | SRB | 48 | 35.1 ± 3.3 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells after 24h Treatment.

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Control (Vehicle) | 95.1 ± 1.5 | 2.5 ± 0.5 | 2.4 ± 0.6 |

| Compound (15 µM) | 55.3 ± 4.2 | 28.7 ± 3.1 | 16.0 ± 2.7 |

| Staurosporine (1 µM) | 20.8 ± 3.5 | 45.2 ± 4.0 | 34.0 ± 3.8 |

Data obtained from Annexin V-FITC/PI flow cytometry analysis. Values are mean ± SD (n=3).

Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Vehicle) | 60.5 ± 2.8 | 25.1 ± 1.9 | 14.4 ± 1.5 |

| Compound (15 µM) | 25.3 ± 2.1 | 18.5 ± 1.7 | 56.2 ± 3.3 |

Data obtained from Propidium Iodide staining and flow cytometry analysis. Values are mean ± SD (n=3).

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity assessment.

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases.

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Potential p53-Mediated Signaling

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress induced by cytotoxic agents.[14][15][16]

Caption: The p53 pathway in response to drug-induced stress.

Potential Signaling Pathways in Cytotoxicity

Understanding the molecular mechanisms underlying the cytotoxic effects of this compound is critical. Based on studies of related compounds, several signaling pathways are likely to be involved.

-

Apoptosis Pathways: As visualized above, the compound could induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins to investigate via Western blot would include the Bcl-2 family (Bcl-2, Bax, Bak), Cytochrome c, and caspases (Caspase-3, -8, -9).[17][18] Cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) is a definitive indicator of their activation.[18]

-

p53 Signaling: Many cytotoxic drugs induce DNA damage, leading to the activation of the p53 tumor suppressor.[16] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by transcriptionally upregulating pro-apoptotic genes like BAX, PUMA, and NOXA.[15][19][20]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis.[21][22] Depending on the cellular context and stimulus, activation of JNK and p38 pathways is often associated with pro-apoptotic responses, while the ERK pathway is typically linked to cell survival.[21][22]

-

NF-κB Pathway: The transcription factor NF-κB generally promotes cell survival by upregulating anti-apoptotic genes.[23][24] Inhibition of the NF-κB pathway can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.[23] Therefore, investigating the modulation of NF-κB activity by the test compound is also warranted.

Conclusion

This guide provides a foundational framework for the preliminary cytotoxic evaluation of this compound. By employing a systematic battery of in vitro assays, researchers can determine the compound's IC50 values across various cell lines and elucidate its primary mechanism of action, such as the induction of apoptosis and/or cell cycle arrest. The subsequent investigation into key signaling pathways like p53, MAPK, and NF-κB will provide deeper insights into its molecular targets. The data generated from this comprehensive approach is essential for establishing a robust profile of the compound's anticancer potential and guiding further preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SRB Cytotoxicity Assay Kit – Sensitive Colorimetric | Canvax [canvaxbiotech.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 9. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of apoptosis by DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. cusabio.com [cusabio.com]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of NF-κB inhibitors on the chemotherapy-induced apoptosis of the colon cancer cell line HT-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

The Synthesis of Aminophenyl-Chromenones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining aminophenyl-chromenones, a class of compounds of significant interest in medicinal chemistry and drug development. The guide details established methodologies, providing step-by-step experimental protocols and summarizing key quantitative data to facilitate reproducibility and further investigation.

Introduction

Chromen-4-one (chromone) and its derivatives are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in plants. The fusion of a benzene ring with a pyranone ring forms the core chromone scaffold, which is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. The introduction of an aminophenyl substituent onto the chromone backbone can significantly modulate these biological properties, leading to the development of potent and selective therapeutic agents. This guide focuses on the practical synthesis of these valuable compounds.

Key Synthetic Strategies

The synthesis of aminophenyl-chromenones can be broadly categorized into two main approaches:

-

Construction of the Chromenone Ring with a Pre-functionalized Phenyl Moiety: This strategy involves the use of a substituted benzaldehyde or acetophenone bearing a nitro group, which is subsequently reduced to the desired amino group in the final steps of the synthesis. The Claisen-Schmidt condensation followed by oxidative cyclization is a cornerstone of this approach.

-

Direct Introduction of an Amino-containing Substituent: This method involves the derivatization of a pre-formed chromenone core with a reagent containing an amino group.

This guide will provide detailed protocols for two robust and widely applicable synthetic methods.

Synthesis of 2-(4-Aminophenyl)chromen-4-one via Chalcone Formation and Reductive Cyclization

This widely employed method involves a three-step process: the Claisen-Schmidt condensation to form a nitro-substituted chalcone, followed by oxidative cyclization to the corresponding nitro-flavone, and finally, reduction of the nitro group to yield the target aminoflavone.

Experimental Protocol

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (4'-Nitrochalcone)

-

To a cooled (ice bath) solution of 2-hydroxyacetophenone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in a minimum amount of methanol (15-20 mL), add a 10% (w/v) aqueous solution of sodium hydroxide (10 mL) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 18-20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 10% aqueous hydrochloric acid.

-

Filter the resulting yellow precipitate, wash with cold water, and dry to afford the crude 4'-nitrochalcone.

-

Recrystallize the crude product from ethanol to obtain pure 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

Step 2: Synthesis of 2-(4-nitrophenyl)chromen-4-one (4'-Nitroflavone)

-

To a solution of the 4'-nitrochalcone (0.12 mmol) in dry amyl alcohol (30 mL), add selenium dioxide (0.35 mmol).

-

Heat the mixture in an oil bath at 140-150 °C and reflux for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the hot reaction mixture to remove selenium dioxide.

-

Allow the filtrate to cool to room temperature, which will result in the precipitation of the product.

-

Filter the precipitate and wash with cold ethanol.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate).

Step 3: Synthesis of 2-(4-aminophenyl)chromen-4-one (4'-Aminoflavone)

-

To a solution of 2-(4-nitrophenyl)chromen-4-one (1 mmol) in methanol (100 mL), add zinc dust (10 g).

-

Add glacial acetic acid (15 mL) portion-wise over a period of 2 hours with constant stirring.

-

Continue stirring for an additional 30 minutes after the final addition of acetic acid.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the zinc dust and wash the residue with methanol.

-

To the filtrate, add 350 mL of water and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-(4-aminophenyl)chromen-4-one by recrystallization from a suitable solvent system.[1]

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Hydroxyacetophenone, 4-Nitrobenzaldehyde | Sodium Hydroxide | Methanol/Water | 0 to RT | 18-20 | 70-85 |

| 2 | 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Selenium Dioxide | Amyl Alcohol | 140-150 | 12 | 40-60 |

| 3 | 2-(4-nitrophenyl)chromen-4-one | Zinc Dust, Acetic Acid | Methanol | RT | 2.5 | 60-75 |

Yields are approximate and can vary based on reaction scale and purification methods.

Reaction Pathway

Caption: Synthesis of 2-(4-Aminophenyl)chromen-4-one.

Synthesis of 7-Aminoalkoxy-Substituted Chromen-4-ones

This method provides an alternative route to chromenones bearing an amino functionality, in this case, tethered through an alkoxy linkage at the 7-position of the chromone ring.

Experimental Protocol

Step 1: Synthesis of 7-(2-(diethylamino)ethoxy)chroman-4-one

-

A mixture of 7-hydroxychroman-4-one (1.64 g, 10 mmol), 2-diethylaminoethyl chloride hydrochloride (1.72 g, 10 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol) in dry acetone (50 mL) is refluxed for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture and wash the solid residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 7-(2-(diethylamino)ethoxy)-3-(4-methoxybenzylidene)chroman-4-one

-

To a solution of 7-(2-(diethylamino)ethoxy)chroman-4-one (2.63 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in absolute ethanol (50 mL), add concentrated hydrochloric acid (1 mL) dropwise.

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting homoisoflavonoid derivative by column chromatography.

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 7-Hydroxychroman-4-one, 2-Diethylaminoethyl chloride hydrochloride | Potassium Carbonate | Acetone | Reflux | 24 | 85-95 |

| 2 | 7-(2-(diethylamino)ethoxy)chroman-4-one, 4-Methoxybenzaldehyde | Hydrochloric Acid | Ethanol | Reflux | 8 | 70-85 |

Yields are approximate and can vary based on reaction scale and purification methods.

Reaction Workflow

Caption: Synthesis of 7-Aminoalkoxy-Substituted Chromenone.

Conclusion

The synthetic methodologies detailed in this guide represent reliable and adaptable routes for the preparation of aminophenyl-chromenones. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis and exploration of novel aminophenyl-chromenone derivatives for various therapeutic applications. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific target molecules.

References

The Allure of Light: An In-depth Technical Guide to the Photophysical Properties of Novel Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives have long captivated the scientific community with their remarkable photophysical properties and diverse biological activities. These versatile scaffolds, characterized by a fused benzene and α-pyrone ring system, are at the forefront of research in fluorescent probes, bioimaging, and photodynamic therapy. This technical guide provides a comprehensive exploration of the photophysical characteristics of novel coumarin derivatives, offering detailed experimental protocols and a visual representation of their engagement with cellular signaling pathways.

Quantitative Photophysical Data

The photophysical properties of coumarin derivatives are intricately linked to their molecular structure, with substituent effects playing a pivotal role in tuning their absorption and emission characteristics. The following tables summarize key quantitative data for a selection of novel coumarin derivatives, providing a comparative overview of their performance.

| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |

| Coumarin 1 | Ethanol | 373 | 450 | 0.73 | - | |

| 6-Aryl-Coumarin 4e | Chloroform | 380 | 512 | 0.45 | 9.3 | [1] |

| 6-Aryl-Coumarin 4f | Chloroform | 368 | 510 | 0.69 | 13.0 | [1] |

| Coumarin 102 | Anisole | - | 438 | 0.88 | 3.5 | [2] |

| 3-Thiazolyl-Coumarin 1 | Acetonitrile | 392 | 506 | 0.78 | 4.8 | [3] |

| 3-Thiazolyl-Coumarin 2 | Acetonitrile | 396 | 518 | 0.46 | 5.2 | [3] |

| Benzo[g]coumarin Derivative | - | 450-550 | 550-700 | - | - | [4] |

Table 1: Photophysical Properties of Selected Coumarin Derivatives. This table provides a summary of the key photophysical parameters for several novel coumarin derivatives in different solvent environments.

Experimental Protocols

A thorough understanding of the photophysical properties of coumarin derivatives necessitates rigorous experimental investigation. The following section outlines detailed methodologies for the synthesis and characterization of these compounds.

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives can be achieved through various established methods, with the Pechmann condensation and Knoevenagel condensation being among the most common.

General Procedure for Pechmann Condensation:

-

To a solution of a substituted phenol (1.0 equivalent) in a suitable solvent (e.g., ethanol), add a β-ketoester (1.0-1.2 equivalents).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., ZnCl₂).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure coumarin derivative.

General Procedure for Knoevenagel Condensation:

-

Dissolve a salicylaldehyde derivative (1.0 equivalent) and an active methylene compound (e.g., diethyl malonate, 1.0 equivalent) in a suitable solvent (e.g., ethanol or piperidine).

-

Add a catalytic amount of a base (e.g., piperidine or pyridine).

-

Reflux the reaction mixture for a specified time, monitoring by TLC.

-

After cooling, acidify the mixture with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization.[5]

Photophysical Characterization

This technique is fundamental for determining the wavelengths at which a coumarin derivative absorbs light.

Protocol:

-

Sample Preparation: Prepare a stock solution of the coumarin derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 to 10 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measurement: Record the absorption spectrum of each diluted sample over a relevant wavelength range (typically 200-600 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs) from the resulting spectra.

Fluorescence spectroscopy provides information about the emission properties of the coumarin derivatives.

Protocol:

-

Sample Preparation: Use the same diluted solutions prepared for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation and Emission Wavelengths: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., 400-800 nm).

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) from the corrected emission spectrum.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.

Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.[6]

-

Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with closely matched absorbances (A < 0.1) at the same excitation wavelength.

-

Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[7][8]

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[9][10][11]

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive single-photon detector.

-

Sample Preparation: Prepare a dilute solution of the coumarin derivative (absorbance < 0.1 at the excitation wavelength).

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

Fluorescence Decay Measurement: Excite the sample with the pulsed laser and collect the fluorescence emission at the emission maximum. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: Deconvolute the measured fluorescence decay curve with the IRF and fit the resulting data to an exponential decay model to extract the fluorescence lifetime(s).

Visualization of Signaling Pathways

The application of coumarin derivatives in biological research often involves their interaction with specific cellular signaling pathways. Graphviz, an open-source graph visualization software, can be used to create clear diagrams of these complex interactions using the DOT language.

Apaensin-Induced Nur77-Dependent Apoptotic Pathway

The furanocoumarin apaensin has been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK signaling pathways, which in turn modulate the activity of the orphan nuclear receptor Nur77.[12]

References

- 1. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg 2+ in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01408K [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 8. rsc.org [rsc.org]

- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 10. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and supplier information for 3-(3-aminophenyl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-aminophenyl)-2H-chromen-2-one, a member of the 3-arylcoumarin class of compounds. Due to the limited publicly available data on this specific molecule, this guide leverages information on structurally similar analogs, particularly 3-(4-aminophenyl)-coumarin derivatives, to provide insights into its synthesis, potential biological activities, and associated experimental protocols.

Chemical and Supplier Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 292644-31-6 |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.26 g/mol |

Potential Suppliers:

-

BLDpharm

-

Sigma-Aldrich

Synthesis

The synthesis of this compound can be achieved via the Perkin reaction, a well-established method for the synthesis of 3-arylcoumarins.[1][2][3][4][5] This reaction involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative.

Experimental Protocol: Perkin Reaction for 3-Arylcoumarin Synthesis

This protocol is a generalized procedure based on the synthesis of related 3-arylcoumarins.[5][6][7]

Materials:

-

Salicylaldehyde

-

3-Aminophenylacetic acid

-

Acetic anhydride

-

Triethylamine (or Sodium Acetate)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

-

Anhydrous solvents (as required)

Procedure:

-

A mixture of salicylaldehyde (1 equivalent) and 3-aminophenylacetic acid (1 equivalent) is prepared in a suitable reaction vessel.

-

Acetic anhydride (excess, e.g., 3-5 equivalents) and a base such as triethylamine or anhydrous sodium acetate are added to the mixture.

-

The reaction mixture is heated under reflux for several hours (typically 4-8 hours) at a temperature ranging from 120-180°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration.

-

The crude product is then treated with a dilute acid (e.g., 10% HCl) to neutralize any remaining base and facilitate the cyclization to the coumarin ring.

-

The solid is again collected by filtration, washed with water until neutral, and dried.

-

Purification of the crude this compound is achieved by recrystallization from a suitable solvent, such as ethanol.

Potential Biological Activities

While specific biological data for this compound is scarce, extensive research on its structural analogs, particularly 3-(4-aminophenyl)-coumarin derivatives, suggests potential therapeutic applications as an anti-inflammatory agent and a cholinesterase inhibitor.[5][6]

Anti-Inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties.[8][9][10][11] Research on a 3-(4-aminophenyl)-coumarin derivative has shown that it can inhibit the proliferation of fibroblast-like synoviocytes, which are key players in the pathogenesis of rheumatoid arthritis. This inhibition is mediated through the suppression of the NF-κB and MAPKs signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. Given the structural similarity, this compound may exhibit similar anti-inflammatory effects.

Cholinesterase Inhibition

Several 3-arylcoumarin derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE).[6][12][13][14][15][16] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can lead to improvements in cognitive function. Studies on 3-(4-aminophenyl)-coumarin derivatives have shown potent inhibitory activity against both AChE and BuChE.[6] This suggests that this compound could also be a candidate for cholinesterase inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Anti-Inflammatory Assay (Cytokine Production)

This protocol describes a general method to assess the anti-inflammatory activity of a compound by measuring its effect on cytokine production in a relevant cell line.

Materials:

-

Fibroblast-like synoviocytes (FLS) or a similar relevant cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) or another inflammatory stimulus

-

This compound (test compound)

-

ELISA kits for IL-1, IL-6, and TNF-α

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Seed the FLS cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like LPS.

-

Incubate the cells for an appropriate period (e.g., 24 hours) to allow for cytokine production.

-

Collect the cell culture supernatants.

-

Quantify the levels of IL-1, IL-6, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibitory effect of the compound on cytokine production.

In Vitro Cholinesterase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of a compound against AChE and BuChE.

Materials:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) enzymes

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer

-

This compound (test compound)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzymes, substrates, and DTNB in phosphate buffer.

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme (AChE or BuChE).

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BuChE) and DTNB.

-

The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.

-

Measure the absorbance of the colored product at a specific wavelength (typically around 412 nm) over time using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound.

-

Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).